molecular formula C15H22O4 B1659561 Sydonic acid CAS No. 65967-73-9

Sydonic acid

Cat. No.: B1659561
CAS No.: 65967-73-9
M. Wt: 266.33 g/mol
InChI Key: VZXPWVDKXCYHSI-UHFFFAOYSA-N
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Description

Sydonic acid is a complex organic compound with the molecular formula C15H22O4 It is a derivative of benzoic acid, characterized by the presence of hydroxy and methylheptanyl groups

Scientific Research Applications

Sydonic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sydonic acid typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with appropriate alkylating agents under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and advanced purification methods. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sydonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The hydroxy and methylheptanyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.

Mechanism of Action

The mechanism of action of Sydonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methylheptanyl groups play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity, interacting with cellular receptors, or influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Sydonic Acid: A structurally related compound with similar functional groups.

    Sydowic Acid: Another derivative with comparable properties.

    7-Deoxy-7,14-didehydrothis compound: A compound with a similar core structure but different substituents.

Uniqueness

This compound is unique due to its specific combination of hydroxy and methylheptanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

65967-73-9

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoic acid

InChI

InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18)

InChI Key

VZXPWVDKXCYHSI-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O

Canonical SMILES

CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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